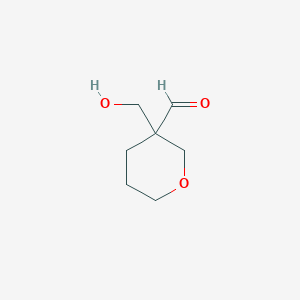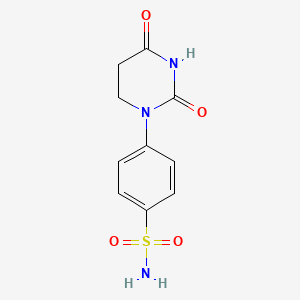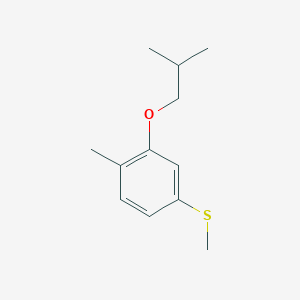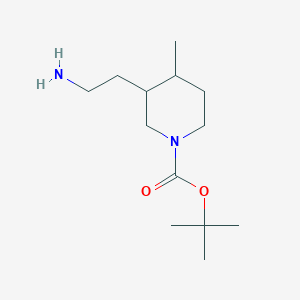
3-(Hydroxymethyl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethyl)oxane-3-carbaldehyde is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of an oxane ring substituted with a hydroxymethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with formaldehyde under controlled conditions. One common method is the cationic ring-opening polymerization of oxetane derivatives, which can be initiated using sulfonium salt initiators . The reaction conditions, such as temperature and the presence of core molecules like trimethylolpropane, can significantly influence the degree of branching and the yield of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale polymerization processes, where the reaction parameters are optimized for maximum yield and purity. The use of high-quality reagents and precise control of reaction conditions are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Hydroxymethyl)oxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
3-(Hydroxymethyl)oxane-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)oxane-3-carbaldehyde involves its ability to undergo various chemical transformations. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The hydroxymethyl group can also participate in reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
3-(Hydroxymethyl)oxetane: Similar in structure but with a smaller ring size.
3-(Hydroxymethyl)tetrahydrofuran: Another cyclic ether with a hydroxymethyl group.
Uniqueness: 3-(Hydroxymethyl)oxane-3-carbaldehyde is unique due to its specific ring size and the presence of both a hydroxymethyl and an aldehyde group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
3-(hydroxymethyl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c8-4-7(5-9)2-1-3-10-6-7/h4,9H,1-3,5-6H2 |
InChI Key |
KFKISUQURAEKMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Chloro-4-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13082630.png)





